molecular formula C7H16N2O2S B2896342 1,2,8-Thiadiazecane 1,1-dioxide CAS No. 2225146-36-9

1,2,8-Thiadiazecane 1,1-dioxide

Cat. No.: B2896342
CAS No.: 2225146-36-9
M. Wt: 192.28
InChI Key: NREOUXMSUVLYBE-UHFFFAOYSA-N
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Description

1,2,8-Thiadiazecane 1,1-dioxide is a heterocyclic compound featuring an eight-membered ring containing sulfur and nitrogen atoms, with two oxygen atoms forming a sulfonyl group (S=O₂) at the 1-position. The numbering (1,2,8) suggests sulfur occupies position 1, a nitrogen at position 2, and another nitrogen at position 6. This structural arrangement imparts unique electronic and steric properties, distinguishing it from smaller thiadiazole or thiadiazine derivatives.

Properties

IUPAC Name

1,2,8-thiadiazecane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c10-12(11)7-6-8-4-2-1-3-5-9-12/h8-9H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREOUXMSUVLYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCCS(=O)(=O)NCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,8-Thiadiazecane 1,1-dioxide can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diamine with sulfur dioxide in the presence of a base can lead to the formation of the desired thiadiazecane ring.

Industrial Production Methods: Industrial production of 1,2,8-thiadiazecane 1,1-dioxide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2,8-Thiadiazecane 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, or thiols can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted thiadiazecane derivatives.

Scientific Research Applications

1,2,8-Thiadiazecane 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific therapeutic targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1,2,8-thiadiazecane 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Compound Ring Size/Structure Key Functional Groups Reactivity/Stability Biological/Functional Properties
1,2-Thiazetidine 1,1-dioxide (4-membered) 4-membered ring Sulfonyl, N-alkyl/acyl Highly reactive; hydrolyzes to sulfonic acids and forms sulfonamides Limited bioactivity reported; used in peptide analogs
1,3,4-Thiadiazole-fused-[1,2,4]-thiadiazole Fused bicyclic system Benzodioxine, dual thiadiazole Stable under synthetic conditions; iodine-mediated cyclization Potent α-amylase/α-glucosidase inhibition (IC₅₀: 0.70–30.80 μM)
1,2,5-Thiadiazole 1,1-dioxide (5-membered) 5-membered ring Sulfonyl, electron-deficient Stable radical anions; strong electron acceptor Used in materials science (e.g., conductive polymers)
2-Methyl-1,2,6-thiadiazinane 1,1-dioxide (6-membered) 6-membered chair conformation Methyl, sulfonyl Moderate stability; molecular weight 150.2 g/mol No direct bioactivity reported; used in synthetic intermediates
1,2,8-Thiadiazecane 1,1-dioxide (8-membered) 8-membered ring Sulfonyl, two nitrogens Hypothesized lower ring strain; potential for selective reactivity Unknown; predicted applications in flexible ligands or stable frameworks

Key Observations:

Ring Size and Strain :

  • Smaller rings (e.g., 4-membered 1,2-thiazetidine) exhibit high reactivity due to ring strain, whereas larger systems like 1,2,8-thiadiazecane likely show enhanced stability .
  • The 8-membered ring may adopt flexible conformations, enabling unique coordination modes in metal complexes compared to rigid fused systems (e.g., benzodioxin-thiadiazole hybrids) .

Electronic Properties: The sulfonyl group in 1,2,5-thiadiazole 1,1-dioxide enhances electron deficiency, stabilizing radical anions—a trait less pronounced in non-sulfonyl analogs . For 1,2,8-thiadiazecane, reduced conjugation across the larger ring may diminish electron-accepting capacity.

Biological Activity: Fused thiadiazoles (e.g., 1,3,4-thiadiazole-fused-[1,2,4]-thiadiazole) demonstrate potent enzyme inhibition due to planar structures and substituent effects (e.g., di-/tri-hydroxy aryl groups) . The non-fused, larger 1,2,8-thiadiazecane may require specific substituents to achieve comparable bioactivity.

Synthetic Challenges: N-Acylation of 1,2-thiazetidine 1,1-dioxide is versatile but sensitive to hydrolysis , whereas iodine-mediated cyclization in fused thiadiazoles offers robustness . Synthesizing 1,2,8-thiadiazecane may demand novel cyclization strategies to accommodate its ring size.

Biological Activity

1,2,8-Thiadiazecane 1,1-dioxide is a sulfur-containing heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, cytotoxicity profiles, and potential applications in pharmacology.

  • Molecular Formula : C2H5N2O2S
  • Molecular Weight : 107.13 g/mol
  • CAS Number : 34817-61-3

Biological Activity Overview

Research into the biological activity of 1,2,8-thiadiazecane 1,1-dioxide has revealed various potential applications. Below is a summary of its key biological activities:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of 1,2,8-thiadiazecane 1,1-dioxide and its derivatives. Notably:

  • Antibacterial Activity : Some derivatives have shown effectiveness against Gram-positive bacteria. The disk diffusion method and serial microdilution methods were employed to assess these activities .
  • Antiviral Activity : A study on related compounds indicated that while some derivatives exhibited antiviral properties, no significant activity was noted specifically for 1,2,8-thiadiazecane 1,1-dioxide itself .

Cytotoxicity

The cytotoxic effects of the compound were evaluated using fibroblast cell lines (L292). The results indicated varying degrees of cytotoxicity among different derivatives:

  • Cytotoxicity Assays : The assays demonstrated that while some derivatives were cytotoxic at higher concentrations, others exhibited low toxicity profiles suitable for further development as therapeutic agents .

Research Findings and Case Studies

Recent studies have focused on synthesizing new derivatives of 1,2,8-thiadiazecane 1,1-dioxide to enhance its biological activity. Here are some notable findings:

StudyFocusKey Findings
Antiviral ActivityNewly synthesized acyclonucleosides derived from thiadiazine dioxide systems showed limited antiviral activity.
Antimicrobial PropertiesEvaluation of various derivatives indicated promising antibacterial effects against specific pathogens.
Cytotoxicity ProfileAssessed cytotoxicity revealed that some derivatives could be developed further with acceptable safety profiles.

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